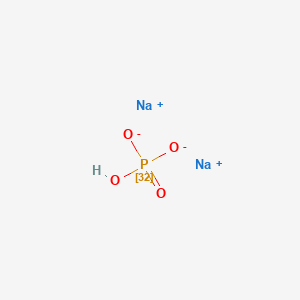

PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)

Overview

Description

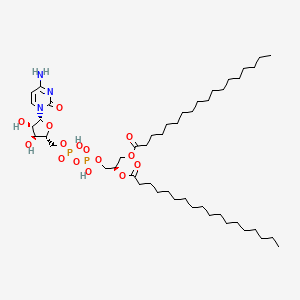

Phosphoric-32P acid, disodium salt (8CI,9CI): , also known as disodium hydrogen phosphate (32P), is a radioactive isotope of phosphorus. It is commonly used in various scientific research applications due to its radioactive properties. The compound has the molecular formula HNa2O4P and a molecular weight of 143.976841 .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Phosphoric-32P acid, disodium salt can be synthesized by introducing radioactive phosphorus-32 into disodium hydrogen phosphate. The process involves neutron irradiation of phosphorus-31 to produce phosphorus-32, which is then incorporated into the disodium hydrogen phosphate molecule .

Industrial Production Methods: : Industrial production of phosphoric-32P acid, disodium salt typically involves the use of nuclear reactors to irradiate phosphorus-31. The irradiated phosphorus is then chemically processed to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: : Phosphoric-32P acid, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.

Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or other nucleophiles.

Major Products: : The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphorus compounds, and substituted phosphate compounds .

Scientific Research Applications

Phosphoric-32P acid, disodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

Biology: Employed in molecular biology for labeling nucleotides and tracking DNA synthesis.

Medicine: Utilized in radiotherapy for treating certain types of cancer.

Industry: Applied in the production of radiolabeled compounds for various industrial processes.

Mechanism of Action

The mechanism by which phosphoric-32P acid, disodium salt exerts its effects is primarily through its radioactive decay. The phosphorus-32 isotope emits beta particles, which can cause ionization and damage to biological molecules. This property is exploited in radiotherapy to target and destroy cancer cells. The molecular targets and pathways involved include DNA, where the beta particles induce breaks and mutations, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Phosphoric-33P acid, disodium salt: Another radioactive isotope of phosphorus with similar applications but different radioactive properties.

Phosphoric acid, disodium salt: Non-radioactive form used in various industrial and laboratory applications.

Sodium phosphate, dibasic: A related compound used in buffer solutions and as a food additive.

Uniqueness: : Phosphoric-32P acid, disodium salt is unique due to its radioactive properties, making it particularly valuable in research and medical applications where tracing and targeted radiation are required .

Properties

CAS No. |

7635-46-3 |

|---|---|

Molecular Formula |

HNa2O4P |

Molecular Weight |

142.959 g/mol |

IUPAC Name |

disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane |

InChI |

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1 |

InChI Key |

BNIILDVGGAEEIG-JCIGTKTHSA-L |

SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

Isomeric SMILES |

O[32P](=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

Key on ui other cas no. |

7635-46-3 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)